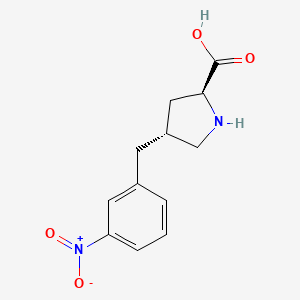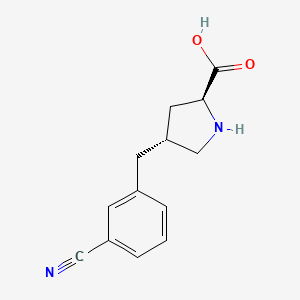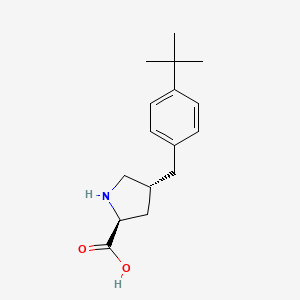
N-hydroxy-2-(naphthalen-2-yl)acetamide
Übersicht
Beschreibung
“N-hydroxy-2-(naphthalen-2-yl)acetamide” (NHA) is a derivative of naphthalene and has a structure that is similar to other compounds such as salicylic acid and aspirin . It has been studied for its potential applications in the field of medicinal chemistry.
Molecular Structure Analysis
The molecular weight of NHA is 201.22 . Its IUPAC name is N-hydroxy-2-(2-naphthyl)acetamide and its InChI code is 1S/C12H11NO2/c14-12(13-15)8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7,15H,8H2,(H,13,14) .Physical And Chemical Properties Analysis
NHA is a powder with a melting point of 182-184°C .Wissenschaftliche Forschungsanwendungen
Biomedical and Medicinal Applications
Naphthalene derivatives exhibit significant potential in medicinal chemistry, particularly in the development of anticancer, antibacterial, antifungal, antiviral, anti-inflammatory, and antidepressant agents. Their large π-deficient conjugated planar structures allow for versatile interactions with biological cations, anions, small molecules, and macromolecules, making them promising candidates for drug development. Some naphthalene derivatives have reached clinical trials for anticancer applications, while others are explored as potential drugs for various diseases. Additionally, naphthalimide-based compounds serve as artificial ion receptors, fluorescent probes, and cell imaging agents, offering diverse applications in detecting ions and biomolecules, understanding biological processes, and determining pharmacological properties (Huo-Hui Gong et al., 2016).
Environmental and Analytical Applications
The photocatalytic oxidation of naphthalene derivatives in aqueous nano-TiO2 suspensions represents an eco-friendly method for synthesizing dihydroxynaphthalene, highlighting the role of naphthalene compounds in green chemistry and environmental applications. This method demonstrates the utility of naphthalene derivatives in creating sustainable processes for chemical synthesis, potentially extending to the synthesis of N-hydroxy-2-(naphthalen-2-yl)acetamide (Zhang You-lan, 2005).
Bioremediation and Pollution Treatment
Research on the microbial degradation of polycyclic aromatic hydrocarbons (PAHs), including naphthalene, underscores the environmental importance of understanding naphthalene biochemistry. Microbial degradation is a critical process for the ecological recovery of PAH-contaminated sites, with specific bacteria, such as Pseudomonas putida ND6, showing potential for naphthalene degradation. This suggests that derivatives of naphthalene could play a role in bioremediation strategies or serve as models for understanding the biodegradation of hazardous compounds (R. Peng et al., 2008).
Safety and Hazards
Eigenschaften
IUPAC Name |
N-hydroxy-2-naphthalen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c14-12(13-15)8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7,15H,8H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYXUERDUKOVYLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CC(=O)NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![2-[(3,4-Dimethylphenyl)thio]ethanamine hydrochloride](/img/structure/B3339573.png)
![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B3339580.png)